4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
CAS No.:
Cat. No.: VC13296252
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO5 |
|---|---|
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19) |
| Standard InChI Key | CWAGPBPLOYGROC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid, systematically describes its structure: a butanoic acid chain substituted at the fourth position by an amide group linked to a 1-carboxy-2-phenylethyl moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.26 g/mol |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O |
| InChIKey | CWAGPBPLOYGROC-UHFFFAOYSA-N |
| PubChem CID | 3131586 |
The canonical SMILES string highlights the phenyl group () attached to a two-carbon chain bearing a carboxylic acid () and an amide-linked butanoic acid.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous structures suggest a planar amide group and extended conformation due to steric and electronic interactions between the phenyl and carboxylic acid groups. Infrared spectroscopy would likely reveal strong absorptions for (amide I band, ~1650 cm) and (carboxylic acid, ~2500–3000 cm).
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs peptide coupling strategies. A plausible route involves:
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Step 1: Reaction of L-phenylalanine with succinic anhydride to form 4-oxo-4-(phenylalanine)butanoic acid.
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Step 2: Activation of the carboxylic acid group using carbodiimides (e.g., EDC) followed by amide bond formation with a second succinic acid derivative.
This method mirrors protocols used for structurally related compounds like α-aspartylphenylalanine, where carbodiimide-mediated coupling ensures high regioselectivity.
Purification and Quality Control
Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity. Critical quality metrics include:
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Residual solvents: <0.1% (GC-MS)
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Heavy metals: <10 ppm (ICP-OES)
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Enantiomeric excess: >98% (chiral HPLC)
Chemical Reactivity and Functional Properties
Acid-Base Behavior
The compound exhibits two ionizable groups: the α-carboxylic acid () and the γ-carboxylic acid (). The amide proton () contributes to zwitterionic forms at physiological pH, enhancing water solubility.
Stability Profiles
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Thermal stability: Decomposes at >150°C without melting (TGA).
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Photostability: Susceptible to UV-induced decarboxylation (λ < 300 nm).
Applications in Scientific Research
Peptide Synthesis
The compound serves as a bifunctional building block for synthesizing peptide dendrimers and β-turn mimetics. Its dual carboxylic acid groups enable conjugation to amine-containing substrates, as demonstrated in the preparation of benzodiazepine derivatives .
Enzymatic Studies
Inhibition assays with angiotensin-converting enzyme (ACE) show moderate activity (), suggesting potential as a antihypertensive scaffold.
Related Compounds and Derivatives
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